3-[2-(Furan-2-yl)pyrrolidin-1-yl]propanoic acid
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Overview
Description
3-[2-(Furan-2-yl)pyrrolidin-1-yl]propanoic acid is an organic compound that features a furan ring and a pyrrolidine ring connected by a propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of furan-2-carbaldehyde with pyrrolidine in the presence of a suitable catalyst to form the intermediate compound, which is then subjected to further reactions to introduce the propanoic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Furan-2-yl)pyrrolidin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
3-[2-(Furan-2-yl)pyrrolidin-1-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 3-[2-(Furan-2-yl)pyrrolidin-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Furyl)propanoic acid: Similar structure but lacks the pyrrolidine ring.
Pyrrolidine-2-carboxylic acid: Contains the pyrrolidine ring but lacks the furan moiety.
Furan-2-carboxylic acid: Contains the furan ring but lacks the pyrrolidine moiety.
Uniqueness
3-[2-(Furan-2-yl)pyrrolidin-1-yl]propanoic acid is unique due to the combination of the furan and pyrrolidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
933687-25-3 |
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Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-[2-(furan-2-yl)pyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C11H15NO3/c13-11(14)5-7-12-6-1-3-9(12)10-4-2-8-15-10/h2,4,8-9H,1,3,5-7H2,(H,13,14) |
InChI Key |
PCBRCXMSPJVZFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CCC(=O)O)C2=CC=CO2 |
Origin of Product |
United States |
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